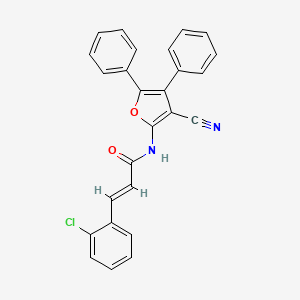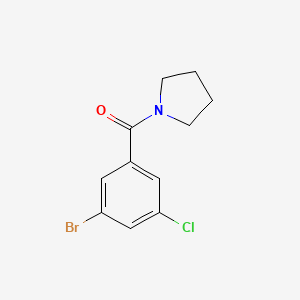
(3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone: is a chemical compound that belongs to the class of organic compounds known as phenylmethanones. It features a bromine and chlorine atom on a phenyl ring, which is further connected to a pyrrolidin-1-yl group through a methanone (carbonyl) functional group. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Bromination and Chlorination: : Starting with a phenyl ring, bromination and chlorination reactions are performed to introduce the bromine and chlorine atoms at the 3rd and 5th positions, respectively.
Formation of the Pyrrolidin-1-yl Group: : The phenyl ring with the halogen substituents undergoes a reaction with pyrrolidine to form the pyrrolidin-1-yl group.
Carbonylation: : Finally, the compound is subjected to carbonylation to introduce the methanone group, resulting in the formation of This compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial processes can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
(3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: : Substitution reactions can occur at the bromine or chlorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of iodides or other substituted phenyl derivatives.
Scientific Research Applications
(3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: : Potential use in drug discovery and development due to its structural similarity to biologically active molecules.
Industry: : Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The presence of the bromine and chlorine atoms can influence the binding affinity to receptors and enzymes, leading to biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
(3-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds such as (3-Bromo-5-chlorophenyl)(piperidin-1-yl)methanone and 3-bromo-5-(pyrrolidin-1-yl)pyridine . These compounds share structural similarities but differ in the nature of the heterocyclic ring and substituents, which can lead to variations in their biological activities and applications.
List of Similar Compounds
(3-Bromo-5-chlorophenyl)(piperidin-1-yl)methanone
3-bromo-5-(pyrrolidin-1-yl)pyridine
5-chloro-indole-2-carboxylate
Pyrrolo [3,4-b]indol-3-one derivatives
Properties
IUPAC Name |
(3-bromo-5-chlorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXZWPNBKWNJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Aminopyridin-2-YL)oxy]acetic acid](/img/structure/B8009148.png)
![6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8009157.png)
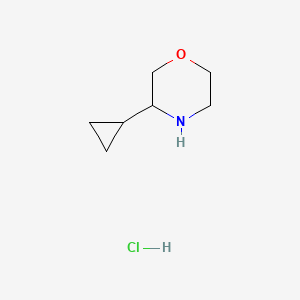
![7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one](/img/structure/B8009168.png)
![Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8009175.png)

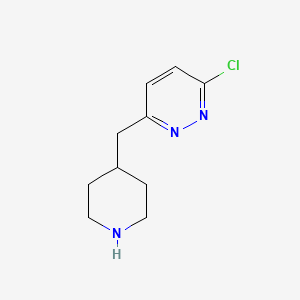
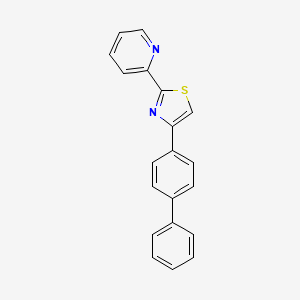
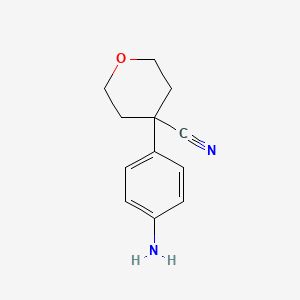
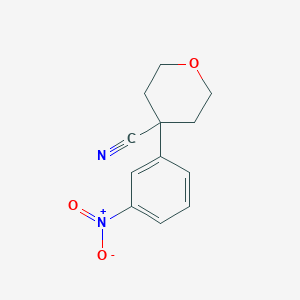
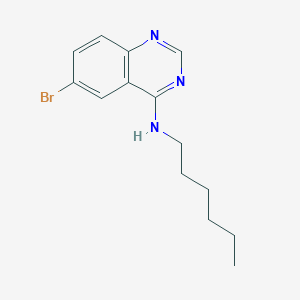
![4-Hydroxy-3-[(3-phenoxybenzoyl)amino]benzoic acid](/img/structure/B8009238.png)
![4-[3-(4-Chlorophenoxy)propanamido]-3-hydroxybenzoic acid](/img/structure/B8009240.png)
